molecular formula C19H25N3O3 B2518433 3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide CAS No. 1396632-45-3

3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide

Cat. No.: B2518433
CAS No.: 1396632-45-3
M. Wt: 343.427
InChI Key: QABGGKTZZMOPEJ-UHFFFAOYSA-N
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Description

3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide is a synthetic organic compound with potential applications in various fields of scientific research. Its structure comprises a methoxyphenyl group, a cyclohexyl group substituted with a methyl-1,2,4-oxadiazolyl moiety, and a propanamide linkage.

Preparation Methods

The synthesis of 3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide typically involves multiple steps, including the formation of intermediate compounds. The synthetic route may involve the following steps:

Industrial production methods may involve optimization of these steps to achieve higher yields and purity.

Mechanism of Action

The mechanism of action of 3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Properties

IUPAC Name

3-(2-methoxyphenyl)-N-[1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O3/c1-14-20-18(25-22-14)19(12-6-3-7-13-19)21-17(23)11-10-15-8-4-5-9-16(15)24-2/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QABGGKTZZMOPEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2(CCCCC2)NC(=O)CCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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